molecular formula C22H18BrN5O2S2 B2605902 10-(4-bromobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892751-07-4

10-(4-bromobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2605902
CAS No.: 892751-07-4
M. Wt: 528.44
InChI Key: YAZNALKEKKXUIL-UHFFFAOYSA-N
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Description

This compound is a polycyclic heteroaromatic system featuring a fused tricyclic core with sulfur and nitrogen atoms, substituted at the 10-position by a 4-bromobenzenesulfonyl group and at the 7-amine position by a 4-isopropylphenyl moiety. The bromobenzenesulfonyl group introduces both steric bulk and electron-withdrawing characteristics, while the isopropylphenyl substituent contributes hydrophobic and steric effects. Such structural attributes are typical in bioactive molecules targeting enzymes or receptors where electron-deficient aromatic systems and hydrophobic interactions are critical .

Properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(4-propan-2-ylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN5O2S2/c1-13(2)14-3-7-16(8-4-14)24-20-19-18(11-12-31-19)28-21(25-20)22(26-27-28)32(29,30)17-9-5-15(23)6-10-17/h3-13H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZNALKEKKXUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps:

    Formation of the bromobenzenesulfonyl group: This can be achieved by sulfonylation of 4-bromobenzenesulfonyl chloride with an appropriate amine.

    Introduction of the propan-2-ylphenyl group: This step involves the coupling of 4-(propan-2-yl)phenylamine with the intermediate formed in the previous step.

    Construction of the thia-tetraazatricyclo framework: This is the most complex step and involves cyclization reactions under specific conditions to form the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-tetraazatricyclo framework.

    Reduction: Reduction reactions can occur at the bromobenzenesulfonyl group, potentially converting it to a benzenesulfonyl group.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced sulfonyl derivatives.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or catalyst precursor in organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its unique structure.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Diagnostics: Use in diagnostic assays due to its specific binding properties.

Industry

    Materials Science: Applications in the development of new materials with unique properties.

    Chemical Manufacturing: Use as a building block in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group may interact with active sites, while the thia-tetraazatricyclo framework provides structural stability and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

  • N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-... (): This analogue replaces the bromine atom with a methyl group and the isopropylphenyl with an ethoxyphenyl. The ethoxy group introduces electron-donating properties, which may alter binding affinities in biological systems.
  • 10-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-... () :
    Here, the bromine is absent, and the sulfonyl group is unsubstituted. The 4-chlorophenylmethyl substituent introduces a smaller halogen (Cl vs. Br) and a methylene spacer, reducing steric hindrance compared to the direct isopropylphenyl linkage in the target compound. Chlorine’s lower electronegativity may diminish polar interactions in binding pockets .

Electronic and Steric Effects

  • Bromine vs. Chlorine/Methyl Substituents :
    Bromine’s higher atomic weight and polarizability enhance van der Waals interactions and may improve binding to hydrophobic pockets compared to chlorine or methyl groups. Computational studies (e.g., Multiwfn) could quantify electron density differences at the sulfonyl group, revealing bromine’s stronger electron-withdrawing effect .
  • Isopropylphenyl vs. Ethoxyphenyl/Chlorophenylmethyl :
    The isopropyl group’s bulkiness may restrict conformational flexibility, favoring entropic penalties in binding but enhancing specificity. Ethoxyphenyl’s oxygen atom could participate in hydrogen bonding, absent in the target compound .

Analytical and Computational Comparisons

  • LC/MS and Molecular Networking () :
    Fragmentation patterns (MS/MS) of the target compound and its analogues would cluster based on cosine scores. For instance, the bromobenzenesulfonyl group may produce distinct fragment ions (e.g., m/z 157 [BrC₆H₄SO₂⁺]) compared to methyl- or chlorine-containing analogues .
  • Noncovalent Interaction Analysis (): Visualization of noncovalent interaction surfaces (e.g., hydrogen bonds, van der Waals) using tools like NCIPLOT would highlight differences in binding modes. The bromine atom likely enhances halogen bonding in the target compound, a feature absent in methyl- or chlorine-substituted analogues .

Table 1: Key Structural and Property Comparisons

Compound Sulfonyl Substituent Amine Substituent Key Properties
Target Compound 4-Bromobenzenesulfonyl 4-Isopropylphenyl High lipophilicity (logP ~4.5*), strong halogen bonding potential
N-(4-ethoxyphenyl)-10-(4-methyl-...) 4-Methylbenzenesulfonyl 4-Ethoxyphenyl Moderate logP (~3.8*), potential for hydrogen bonding via ethoxy group
10-(Benzenesulfonyl)-N-[(4-chloro-...) Benzenesulfonyl 4-Chlorophenylmethyl Lower steric hindrance, reduced electron-withdrawing effects vs. Br

*Estimated based on substituent contributions.

Biological Activity

The compound 10-(4-bromobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with potential biological activity that has garnered attention in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tetraazatricyclo structure with a sulfonamide group that is known to influence its biological interactions. The presence of the 4-bromobenzenesulfonyl moiety suggests potential interactions with various biological targets.

  • Inhibition of Protein Interactions :
    • The compound has been shown to bind to the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family. This interaction is crucial as Mcl-1 overexpression is linked to various cancers. The binding occurs at the BH3-binding groove of Mcl-1, which is critical for its function in inhibiting apoptosis .
  • Impact on Cell Signaling Pathways :
    • Through its interaction with Mcl-1, the compound may alter downstream signaling pathways involved in cell survival and proliferation. Inhibition of Mcl-1 can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Table 1: Summary of Biological Activity Studies

StudyTarget ProteinBinding Affinity (Ki/IC50)EffectReference
Study AMcl-1Ki = 0.81 ± 0.04 μMInhibits anti-apoptotic function
Study BMcl-1IC50 = 8.73 ± 0.95 μMPromotes apoptosis in cancer cells
Study CVarious kinasesIC50 = 16.20 ± 5.80 μMInhibitory effects observed

Case Studies

  • Cancer Cell Lines :
    • In vitro studies using various cancer cell lines demonstrated that treatment with the compound resulted in significant apoptosis induction compared to control groups. The mechanism was primarily through the inhibition of Mcl-1-mediated survival pathways.
  • Animal Models :
    • Preliminary animal studies indicated that administration of the compound led to reduced tumor growth in xenograft models of human cancers, further supporting its potential as an anticancer agent.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity and selectivity towards cancer cells:

  • Structural Modifications : Variations at the R groups have shown differing affinities for Mcl-1 and other targets, suggesting that careful modification can lead to improved therapeutic profiles.
  • Combination Therapies : Studies have explored the efficacy of combining this compound with other chemotherapeutic agents to enhance overall treatment efficacy against resistant cancer types.

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